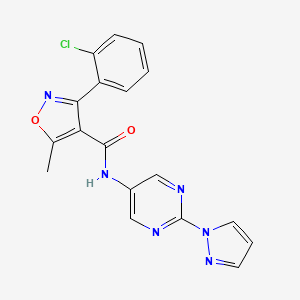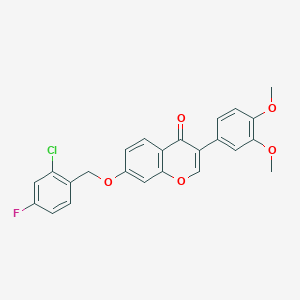
Methyl 4-(2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperazine ring, a thiadiazole ring, a fluorophenyl group, and a benzoate ester. Piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine : This research outlines the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Z. Xia, 2015).
Synthesis and Antimicrobial Activities
- Synthesis and Antibacterial Activities of 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] Piperazine Derivatives : This study involves the synthesis of piperazine derivatives and their significant antibacterial activities against various pathogens, suggesting their potential in antimicrobial therapy (Wu Qi, 2014).
Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities
- New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat : This paper focuses on the synthesis of new piperazine derivatives and their evaluation for antiviral and antimicrobial activities, highlighting their potential in combating microbial and viral infections (R. C. Krishna Reddy et al., 2013).
Antimicrobial and Bioactivity Studies
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research elaborates on the synthesis of new triazole derivatives with good to moderate antimicrobial activities, indicating their relevance in developing new antimicrobial agents (H. Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents : This paper discusses the synthesis of novel compounds from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, underscoring their potential in pain management and inflammation treatment (A. Abu‐Hashem et al., 2020).
Antipsychotic Evaluation
- Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners : This research aims to synthesize and evaluate the antipsychotic activity of aryl piperazine derivatives, contributing to the development of new antipsychotic medications (Darakhshan Gazala Bari et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S2/c1-31-20(30)15-2-6-17(7-3-15)24-19(29)14-32-22-26-25-21(33-22)28-12-10-27(11-13-28)18-8-4-16(23)5-9-18/h2-9H,10-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNDYZPPVQAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

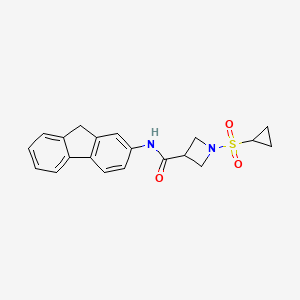
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2816253.png)
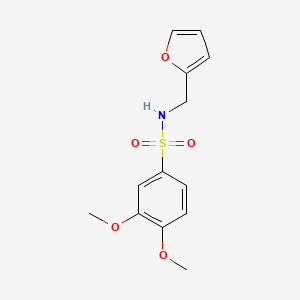
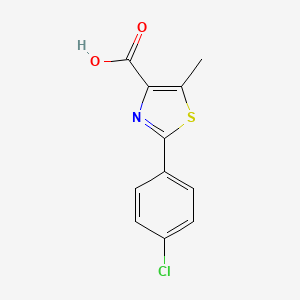

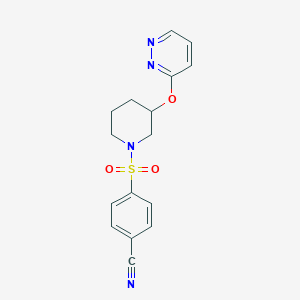
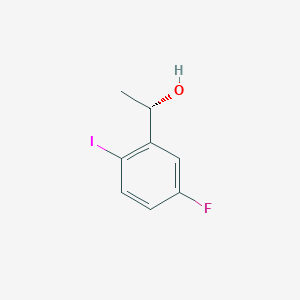
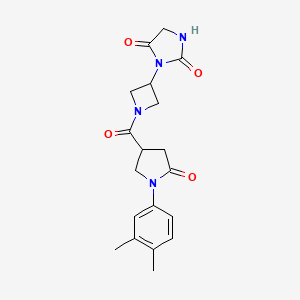
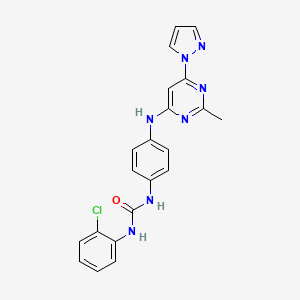
![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)
